5,5-Dimethylbicyclo[2.2.1]heptan-2-ol
Description
Historical Context and Evolution of Research in Bicyclo[2.2.1]heptane Chemistry
The journey into the chemistry of bicyclo[2.2.1]heptanes, commonly known as norbornanes, began with the structural elucidation of naturally occurring terpenes like camphor (B46023) and borneol. The initial intrigue surrounding these molecules stemmed from their compact and strained structures, which defied simple conformational analysis. A pivotal moment in the history of this field was the advent of the Diels-Alder reaction, which provided a reliable and stereocontrolled method for the synthesis of the bicyclo[2.2.1]heptene skeleton. beilstein-journals.orgnist.gov This breakthrough opened the door for systematic studies of the system's unique reactivity.
A significant area of research has been the investigation of carbocationic rearrangements within the bicyclo[2.2.1]heptane framework. The Wagner-Meerwein rearrangement, a 1,2-shift of a carbon-carbon bond, is a classic example of such a transformation and has been extensively studied in this system. nih.govgoogle.comnih.gov These rearrangements often lead to complex product mixtures and have been crucial in understanding the behavior of carbocation intermediates.
Fundamental Structural Features and Stereochemical Considerations in the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane skeleton is a bridged bicyclic system composed of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1- and 4-positions. np-mrd.orgresearchgate.net This arrangement results in a highly strained and rigid structure with distinct stereochemical features.
Substituents on the six-membered ring can be oriented in two primary ways: exo or endo. An exo substituent points away from the one-carbon bridge (C7), while an endo substituent points towards it. brookes.ac.uk This seemingly subtle difference in spatial arrangement can have a profound impact on the molecule's reactivity and physical properties. The steric hindrance provided by the C7 bridge often directs reactions to occur preferentially from the exo face.
Another critical concept in the chemistry of bridged bicyclic systems is Bredt's Rule. np-mrd.orgcdnsciencepub.combeilstein-journals.org This rule states that a double bond cannot be located at a bridgehead position of a small, bridged ring system because the resulting p-orbitals would be orthogonally constrained, preventing effective overlap to form a stable pi bond. np-mrd.orgbeilstein-journals.org This rule is a powerful predictor of reactivity and stability in bicyclo[2.2.1]heptane systems. cdnsciencepub.com
Scope and Significance of Academic Investigations Pertaining to 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol
While the parent bicyclo[2.2.1]heptan-2-ol and its more famous derivatives like borneol and isoborneol (B83184) have been the subject of countless studies, specific academic investigations focusing solely on this compound are less common in readily accessible literature. However, its study is relevant within several contexts:
Stereochemical Models: The gem-dimethyl group at the C5 position provides a unique steric and electronic environment, making it a potentially interesting substrate for studying the stereochemical outcomes of reactions on the bicyclo[2.2.1]heptane framework.
Synthetic Intermediates: This alcohol can serve as a precursor to other functionalized 5,5-dimethylbicyclo[2.2.1]heptane derivatives. For instance, its oxidation would yield the corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one, a compound that has been mentioned in the context of synthesizing other complex molecules.
Mechanistic Probes: The specific substitution pattern can influence the propensity for and the pathway of carbocationic rearrangements, offering a tool to probe the finer details of these complex transformations.
The synthesis of this compound has been described through the hydration of its corresponding alkene, 5,5-dimethylbicyclo[2.2.1]hept-2-ene. A United States patent details a method where the alkene is refluxed with water in the presence of a cation exchange resin to yield the alcohol. Another potential synthetic route involves the reduction of the corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one.
Below are tables summarizing the key properties and synthetic details found for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| CAS Number | 258264-50-5 |
| Boiling Point | 71 °C at 3 mmHg |
| Refractive Index (n_D) | 1.4782 |
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 5,5-Dimethylbicyclo[2.2.1]hept-2-ene | Water, Amberlite CG-120 cation exchange resin (H+ form) | Reflux for 30 hours | This compound | 91.4% | |
| 5,5-Dimethylbicyclo[2.2.1]heptan-2-one | Reducing agent (e.g., NaBH₄, LiAlH₄) | Standard reduction conditions | This compound | Not specified | General chemical knowledge |
Structure
2D Structure
3D Structure
Properties
CAS No. |
258264-50-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-6-3-7(9)4-8(6)10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
NFVLRTVRHRAPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2O)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5,5 Dimethylbicyclo 2.2.1 Heptan 2 Ol and Its Precursors
Retrosynthetic Analysis and Key Disconnections for the 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol Skeleton
A retrosynthetic analysis of this compound identifies several key disconnections that lead to logical starting materials. The most prominent disconnection strategies involve breaking the bicyclic system to reveal more accessible precursors.
One common approach involves a disconnection that leads back to a substituted cyclopentane (B165970) derivative. This strategy relies on the formation of the six-membered ring through an annulation reaction. Another powerful retrosynthetic pathway involves intramolecular rearrangements, a common theme in terpene chemistry. For instance, the bicyclo[2.2.1]heptane skeleton can be envisioned as arising from a Wagner-Meerwein rearrangement of a bicyclo[3.1.1]heptane system, such as that found in pinene derivatives, or from a camphene-like structure.
The functional group, the secondary alcohol, can be introduced through the reduction of a corresponding ketone (5,5-dimethylbicyclo[2.2.1]heptan-2-one) or by the addition of a nucleophile to an epoxide. These transformations are pivotal for installing the hydroxyl group at the C2 position with the desired stereochemistry.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific isomers of this compound is a significant challenge due to the presence of multiple stereocenters. The control of both diastereoselectivity (endo/exo) and enantioselectivity is paramount.
The relative orientation of the hydroxyl group in the bicyclo[2.2.1]heptane system gives rise to endo and exo diastereomers. The stereochemical outcome of the synthesis is often dictated by the steric hindrance of the bicyclic framework.
The reduction of the corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one, is a common method for introducing the alcohol functionality. The choice of reducing agent can influence the diastereoselectivity of this transformation. Bulky reducing agents tend to attack from the less hindered exo face, leading to the formation of the endo-alcohol. Conversely, less sterically demanding reagents can approach from the endo face, yielding the exo-alcohol.
Diels-Alder reactions are also employed to construct the bicyclic core, where the endo/exo selectivity can be influenced by the choice of diene and dienophile, as well as the reaction conditions, such as the use of Lewis acid catalysts. researchgate.net For example, in the cyclopropanation of N-Boc-2,5-dihydropyrrole, the choice of dirhodium(II) catalyst can lead to different exo/endo ratios of the resulting bicyclic product. nih.gov Furthermore, subsequent treatment with a base like sodium tert-butoxide can cause epimerization at the α-carbonyl stereocenter to yield the thermodynamically more stable exo isomer exclusively. nih.gov
The synthesis of enantiomerically pure this compound can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. Asymmetric induction often involves the use of chiral auxiliaries, catalysts, or reagents.
One approach utilizes chiral auxiliaries derived from naturally abundant terpenes like camphor (B46023). researchgate.netthieme-connect.com For instance, a camphor-derived auxiliary can be used in a Darzens reaction to produce glycidic esters with high diastereocontrol. researchgate.net Another method involves the enantioselective reduction of the corresponding ketone using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst. researchgate.net
The enantioselective desymmetrization of achiral epoxides using a chiral base is another powerful strategy. rsc.org This method can generate chiral allylic alcohols with a defined stereochemistry. Additionally, iron-catalyzed enantioselective hydrophosphonylation of aldehydes in the presence of a chiral camphor Schiff base ligand has been shown to produce chiral α-hydroxyphosphonates with good yields and high enantioselectivities. thieme-connect.com
| Method | Key Reagents/Catalysts | Stereochemical Control | Typical Outcome |
|---|---|---|---|
| Diastereoselective Reduction | Bulky reducing agents (e.g., L-Selectride) | Diastereoselective | Favors endo-alcohol |
| Diastereoselective Reduction | Less bulky reducing agents (e.g., NaBH4) | Diastereoselective | Favors exo-alcohol |
| Asymmetric Reduction | Chiral oxazaborolidine catalysts | Enantioselective | High enantiomeric excess (ee) |
| Chiral Auxiliary | Camphor-derived auxiliaries | Diastereoselective/Enantioselective | High diastereoselectivity |
| Epoxide Desymmetrization | Chiral lithium amide bases | Enantioselective | Formation of chiral allylic alcohols |
Transformation of Terpenoid Precursors to this compound
The structural similarity of this compound to naturally occurring terpenes makes them attractive starting materials for its synthesis. Camphene (B42988) and pinene are particularly useful precursors due to their inherent bicyclic structures. nih.gov
Camphene, with its exocyclic double bond, is a versatile starting material for the synthesis of substituted bicyclo[2.2.1]heptane derivatives. nih.gov The addition of various reagents across the double bond often proceeds with a Wagner-Meerwein rearrangement, leading to the formation of the desired bicyclo[2.2.1]heptane skeleton.
For example, the reaction of camphene with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide results in a rearranged bicyclic sulfonamide derivative. researchgate.net A similar strategy involving the reaction of camphene with an appropriate reagent to introduce a hydroxyl group or a precursor functionality at the C2 position can be envisioned. The alkylation of 2-bromoethanol (B42945) and 3-bromopropan-1-ol with (±)-camphene in the presence of montmorillonite (B579905) clay K-10 leads to the formation of bromides which can be further functionalized. nih.gov
Both α-pinene and β-pinene, containing the bicyclo[3.1.1]heptane core, can be transformed into the bicyclo[2.2.1]heptane system through skeletal rearrangements. researchgate.net These transformations often involve the generation of a carbocation at a strategic position, which then triggers the rearrangement.
Catalytic Hydration Methods for Bicyclo[2.2.1]heptene Intermediates
The direct hydration of bicyclo[2.2.1]heptene intermediates presents a straightforward route to the corresponding bicyclic alcohols. This transformation is particularly effective for substrates containing the bicyclo[2.2.1]hept-2-ene structure. google.com The process involves the addition of water across the double bond, typically under acidic catalytic conditions, to yield the desired alcohol.
One established method for the synthesis of this compound is the hydration of 5,5-dimethylbicyclo[2.2.1]hept-2-ene. google.com This reaction can be efficiently catalyzed by a synthetic aryl cation exchange resin in its acidic (H+) form. google.com The use of such solid acid catalysts simplifies product purification, as the catalyst can be easily removed by filtration. The reaction is typically carried out by heating a mixture of the alkene and water. google.com It is noteworthy that this hydration process is selective for the double bond within the bicyclo[2.2.1]heptene system and generally does not affect other types of double bonds that might be present in the molecule. google.com
A specific example involves heating 5,5-dimethylbicyclo[2.2.1]hept-2-ene with water in the presence of an Amberlite cation exchange resin, which results in a high yield of the corresponding alcohol, 5,5-dimethylbicyclo[2.2.1]heptan-2(3)-ol. google.com The reaction proceeds under reflux conditions, demonstrating a practical approach to this synthesis. google.com
Table 1: Catalytic Hydration of 5,5-Dimethylbicyclo[2.2.1]hept-2-ene
| Reactant | Catalyst | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5,5-Dimethylbicyclo[2.2.1]hept-2-ene | Amberlite CG-120 Cation Exchange Resin (H+ form) | Water | Reflux, 30 hours | 5,5-Dimethylbicyclo[2.2.1]heptan-2(3)-ol | 91.4% | google.com |
Rearrangement-Based Syntheses Leading to this compound
Molecular rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures from more accessible starting materials. For the synthesis of the this compound framework, both pinacol-type and Wagner-Meerwein rearrangements are of significant importance. msu.eduresearchgate.net
The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that transforms a 1,2-diol (vicinal diol) into a ketone or an aldehyde. nrochemistry.comwikipedia.org The reaction proceeds through a carbocation intermediate, which is generated by the protonation of one hydroxyl group and subsequent loss of water. msu.edunrochemistry.com This is followed by a 1,2-migratory shift of a group from the adjacent carbon to the carbocationic center. msu.edu The driving force for this migration is the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl compound. wikipedia.org
The general mechanism involves four key steps:
Protonation of a hydroxyl group. nrochemistry.com
Loss of a water molecule to form a carbocation. nrochemistry.com
A msu.eduresearchgate.net-shift of an alkyl, aryl, or hydride group to generate a more stable carbocation. nrochemistry.com
Deprotonation to yield the final ketone or aldehyde product. nrochemistry.com
In the context of bicyclic systems, the stereochemistry of the diol is critical and can dictate the reaction pathway, potentially leading to ring expansion or contraction. nrochemistry.comwikipedia.org While a direct synthesis of this compound via a pinacol rearrangement is not prominently documented, the rearrangement of specifically designed bicyclic diols can be envisioned as a viable strategy. For instance, a suitably substituted bicyclo[2.2.1]heptane-2,3-diol could potentially rearrange to a ketone precursor, which could then be reduced to the target alcohol. The regioselectivity of the rearrangement is determined by the relative stability of the initially formed carbocation and the migratory aptitude of the substituents. wikipedia.org
Table 2: General Migratory Aptitude in Pinacol Rearrangements
| Group Type | Migratory Aptitude Trend | Reference |
|---|---|---|
| Aryl Groups | p-Anisyl > p-Tolyl > Phenyl > p-Chlorophenyl | msu.edu |
| Alkyl Groups | Hydride > Phenyl > tert-Butyl > iso-Propyl > Ethyl > Methyl | msu.edu |
The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. ambeed.com This type of rearrangement is characteristic of reactions involving bicyclic terpenes and related compounds, including derivatives of the bicyclo[2.2.1]heptane system. researchgate.netresearchgate.net It often occurs during reactions such as additions to alkenes, solvolysis of alcohols, or deamination of amines, where a carbocation intermediate is formed. msu.edubrookes.ac.uk
In the synthesis of substituted bicyclo[2.2.1]heptane derivatives, the Wagner-Meerwein rearrangement is a common and sometimes unavoidable phenomenon. However, it can also be harnessed as a key strategic step. For example, reactions starting from camphene, which has a 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane structure, frequently proceed via this rearrangement. researchgate.netresearchgate.net Electrophilic addition to the exocyclic double bond of camphene generates a tertiary carbocation which can then undergo a skeletal rearrangement to form a more stable carbocation within a 1,7,7-trimethylbicyclo[2.2.1]heptyl (isobornyl) framework. researchgate.net
A relevant example is the reaction of camphene with benzenesulfonamide in the presence of N-bromosuccinimide. This reaction proceeds through a proposed mechanism involving a Wagner-Meerwein rearrangement to yield N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. researchgate.net This demonstrates the utility of the rearrangement in functionalizing the bicyclo[2.2.1]heptane core at positions that are not directly accessible from the starting material. Similarly, oxyfluorination of camphene using Selectfluor as an electrophilic fluorine source in the presence of an alcohol nucleophile also proceeds with a Wagner-Meerwein rearrangement to furnish functionalized bicyclic products. beilstein-journals.org These strategies highlight how rearrangements can be exploited to construct substituted bicyclo[2.2.1]heptane systems related to the target molecule.
Iii. Reactivity and Mechanistic Studies of 5,5 Dimethylbicyclo 2.2.1 Heptan 2 Ol
Electrophilic and Nucleophilic Reactions at the Hydroxyl Group and Ring System
The hydroxyl (-OH) group of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol can act as both a nucleophile and an electrophile, depending on the reaction conditions.
Nucleophilic Character : As a nucleophile, the oxygen atom, with its lone pairs of electrons, can attack electron-deficient species (electrophiles). masterorganicchemistry.com This is a fundamental characteristic of alcohols, leading to the formation of esters, ethers, and other derivatives. For instance, in the presence of an acid chloride or anhydride (B1165640), the alcohol can form the corresponding ester. This behavior is characteristic of Lewis bases, which donate an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com
Electrophilic Character : The hydroxyl group can be made electrophilic through protonation in an acidic medium. The protonated alcohol, [R-OH₂]⁺, contains a good leaving group (water). This facilitates nucleophilic substitution reactions (like Sₙ1 or Sₙ2) at the C2 carbon. libretexts.orgyoutube.com In the case of a secondary, sterically hindered alcohol such as this, an Sₙ1 pathway involving a carbocation intermediate is more likely. libretexts.org The electron-deficient carbon atom of the C-O bond acts as the electrophile, accepting an electron pair from an incoming nucleophile. youtube.com
Reactions involving the bicyclo[2.2.1]heptane ring system itself, outside of carbocation rearrangements, are less common but can be achieved under specific conditions, often involving radical or transition-metal-catalyzed processes.
Carbocationic Rearrangements Within the Bicyclo[2.2.1]heptane Framework
The formation of a carbocation from this compound (typically by protonation of the alcohol and loss of water) initiates a cascade of complex rearrangements. These shifts are driven by the desire to alleviate ring strain and move the positive charge to a more stable, typically tertiary, carbon center. libretexts.orgnumberanalytics.com
Wagner-Meerwein rearrangements are characteristic 1,2-shifts of alkyl, aryl, or hydride groups in carbocationic systems. wikipedia.orglscollege.ac.in First observed in bicyclic terpenes, this type of rearrangement is fundamental to the chemistry of the norbornyl system. lscollege.ac.in The process involves the migration of a group to an adjacent positively charged carbon, resulting in a new, often more stable, carbocation. wikipedia.orgyoutube.com For the cation derived from this compound, both 1,2-hydride shifts and 1,2-alkyl (methyl) shifts are possible, leading to a variety of isomeric structures.
Solvolysis studies, where a derivative such as a tosylate or brosylate is dissolved in a nucleophilic solvent (e.g., acetic acid, ethanol, water), are classic methods for investigating carbocation formation and stability. acs.orgkyoto-u.ac.jp The rate of solvolysis is dependent on the stability of the carbocation intermediate formed in the rate-determining step. In the case of derivatives of this compound, the initial formation of the secondary 5,5-dimethyl-2-norbornyl cation is followed by rapid rearrangements to more stable tertiary cations, which are then trapped by the solvent to give a mixture of products. The analysis of these product mixtures provides insight into the relative stabilities and interconversion pathways of the various cationic intermediates. cdnsciencepub.com
A comprehensive study of the ten possible tertiary dimethyl-2-norbornyl cations in superacid media (FSO₃H-SO₂ClF) provides a detailed roadmap for the potential rearrangements originating from the this compound system. cdnsciencepub.com Upon ionization, the alcohol would form a secondary cation, which is not stable under these conditions and rapidly rearranges to one or more of the ten stable tertiary isomers.
The primary rearrangements governing these interconversions are the Wagner-Meerwein shift (a type of 3,2-alkyl shift in this system), the 6,2-hydride shift, and the 3,2-hydride shift. The study by Olah et al. established the relative stabilities and the energy barriers for these interconversions. cdnsciencepub.com For instance, the 2,3-endo,exo-dimethyl cation can be reached from other isomers through a series of these shifts. The presence of the gem-dimethyl group at C5 blocks certain hydride shifts and directs the rearrangement cascade toward specific isomers.
| Type of Shift | Description | Approximate Energy Barrier (kcal/mol) | Relevance to 5,5-Dimethyl System |
|---|---|---|---|
| Wagner-Meerwein (3,2-alkyl shift) | Migration of the C6-C1 bond to C2, shifting the positive charge. | >19 | A high-energy process that is generally less favorable than hydride shifts. |
| 6,2-Hydride Shift | Migration of a hydride from C6 to C2. This is a key step for interconverting norbornyl cations. | ~11-15 | A crucial pathway for moving the cationic center around the ring, enabling access to multiple isomeric forms. |
| exo-3,2-Hydride Shift | Migration of the exo-hydride from C3 to C2. | < 8 | A very rapid, low-energy process that equilibrates adjacent cations. |
| endo-3,2-Hydride Shift | Migration of the endo-hydride from C3 to C2. | ~18 | A high-energy process, much slower than the exo-shift. |
Oxidation and Reduction Pathways of this compound and Its Ketone Analog
The interconversion between this compound and its corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one, is a fundamental transformation.
Oxidation : The secondary alcohol can be oxidized to the ketone using a variety of standard oxidizing agents. vulcanchem.com Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin oxidations are effective for this transformation. kyoto-u.ac.jp The choice of reagent can be critical to avoid side reactions, especially given the propensity for rearrangement under acidic conditions.
Reduction : The reduction of 5,5-dimethylbicyclo[2.2.1]heptan-2-one back to the alcohol is highly stereoselective. Hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically attack the carbonyl group from the less sterically hindered exo face. cdnsciencepub.com This leads to the preferential formation of the endo-alcohol isomer. This stereochemical outcome is a well-documented phenomenon in norbornane (B1196662) chemistry, attributed to the steric hindrance posed by the C7-methylene bridge, which shields the endo face of the carbonyl.
Derivatization Reactions and Functional Group Transformations
The hydroxyl group of this compound is the primary site for derivatization. These reactions are often performed not as an end in themselves, but to facilitate further transformations or for analytical purposes.
Ester and Ether Formation : As mentioned, reaction with acid chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) yields esters. Formation of ethers can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Sulfonate Ester Formation : A particularly important derivatization is the conversion of the alcohol to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). acs.org These groups are excellent leaving groups, far superior to the hydroxyl group itself. The formation of these sulfonate esters is crucial for studying the solvolysis reactions and carbocationic rearrangements discussed previously. acs.orgrsc.org
Halogenation : The alcohol can be converted to the corresponding alkyl halide (e.g., 2-chloro- or 2-bromo-5,5-dimethylbicyclo[2.2.1]heptane) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions often proceed with rearrangements, depending on the specific conditions and mechanism.
Esterification and Etherification of the Hydroxyl Moiety
The hydroxyl group of this compound can undergo standard reactions such as esterification and etherification. These transformations are analogous to those of other structurally similar monoterpenoid alcohols like fenchol (B156177), borneol, and isoborneol (B83184).
Esterification
The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common approach. britannica.comchemguide.co.uk However, due to the sterically hindered nature of the hydroxyl group in the bicyclic system, this reaction can be slow and reversible, sometimes leading to low yields. chemguide.co.ukforeverest.net
More efficient methods involve the use of more reactive acylating agents. For instance, reacting the alcohol with an acyl chloride or acid anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) provides a high-yielding route to the desired esters. foreverest.netnih.gov This method is effective for producing a variety of esters, such as acetates and butyrates. nih.gov Enzyme-catalyzed transesterification using lipases or esterases with an acyl donor like vinyl butyrate (B1204436) also represents a viable, though often highly stereoselective, method for ester synthesis. nih.gov
| Alcohol Substrate (Analog) | Acylating Agent | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Fenchol / Borneol | Acetyl chloride / Butyryl chloride | DMAP / Dichloromethane | Fenchyl acetate (B1210297) / Bornyl butyrate | nih.gov |
| Fenchol | Acetic anhydride | (Implied heating) | Fenchyl acetate | foreverest.net |
| Isoborneol | Vinyl butyrate | Lipase / Esterase | Isobornyl butyrate | nih.gov |
| General Alcohol (R-OH) | Carboxylic Acid (R'-COOH) | Acid (e.g., H₂SO₄) | Ester (R'-COOR) | britannica.comchemguide.co.uk |
Etherification
Etherification of the hydroxyl group can be accomplished via methods like the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. britannica.com
Furthermore, transformations of related bicyclic alkenes demonstrate pathways to ether derivatives of this framework. For example, the reaction of (+)-camphene with Selectfluor as an electrophilic fluorine source in the presence of various alcohols as nucleophiles leads to the formation of rearranged alkoxy-fluoro derivatives of the bicyclo[2.2.1]heptane skeleton. beilstein-journals.org This reaction proceeds via a Wagner-Meerwein rearrangement, highlighting a pathway to complex ethers. beilstein-journals.org
| Starting Material | Alcohol Nucleophile | Key Reagent | Major Product (Rearranged Ether) | Yield | Reference |
|---|---|---|---|---|---|
| (+)-Camphene | Butanol | Selectfluor | (1R,4S)-2-Butoxy-1-(fluoromethyl)-7,7-dimethylbicyclo[2.2.1]heptane | 96% | beilstein-journals.org |
| (+)-Camphene | Isopropanol | Selectfluor | (1R,4S)-1-(Fluoromethyl)-2-isopropoxy-7,7-dimethylbicyclo[2.2.1]heptane | 97% | beilstein-journals.org |
| (+)-Camphene | Cyclopropylmethanol | Selectfluor | (1R,4S)-2-(Cyclopropylmethoxy)-1-(fluoromethyl)-7,7-dimethylbicyclo[2.2.1]heptane | 90% | beilstein-journals.org |
Halogenation and Other Substitutions
Direct halogenation of the hydroxyl group to form an alkyl halide is possible using standard reagents, but reactions of this compound under acidic conditions often lead to a complex mixture of substitution and rearrangement products. The formation of a carbocation intermediate is a central feature of its reactivity.
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Its departure generates a secondary 2-norbornyl cation. This cation is highly susceptible to rearrangement to form more stable tertiary cations. researchgate.netcdnsciencepub.com These rearrangements include the Wagner-Meerwein rearrangement, where a C-C bond migrates, and hydride shifts (e.g., endo-6,2-hydride shift). researchgate.netambeed.com
Once formed, these carbocation intermediates can be trapped by various nucleophiles. researchgate.net For example, in the presence of acetonitrile (B52724) and a strong acid (Ritter reaction conditions), the cation can be trapped to form an N-substituted acetamide (B32628) after hydrolysis. researchgate.net If halide ions are present, halogenated products can be formed. The specific products obtained depend heavily on the reaction conditions and the structure of the carbocation intermediates formed. researchgate.netcdnsciencepub.com
The oxyfluorination of camphene (B42988), which yields products with the 7,7-dimethylbicyclo[2.2.1]heptane core, is an example of a reaction that achieves both halogenation (fluorination) and substitution in a single transformation, driven by a Wagner-Meerwein rearrangement. beilstein-journals.org
Reaction Kinetics and Thermodynamic Considerations for Transformations Involving this compound
The kinetics and thermodynamics of transformations involving this compound are intricately linked to the behavior of the corresponding dimethyl-2-norbornyl cations formed as intermediates.
Reaction Kinetics
Studies on the solvolysis of related dimethyl-2-norbornyl alcohols show that the formation of the carbocation can be relatively rapid under superacid conditions. For instance, the solvolysis of 1,4-dimethylbicyclo[2.2.1]heptan-endo-2-ol to its corresponding cation occurs with a rate constant (k) of approximately 1.5 x 10⁻⁴ s⁻¹ at -45 °C. cdnsciencepub.com Secondary alcohols with an exo-hydroxyl group tend to cleave and form cations much more readily. cdnsciencepub.com
| Process | System/Intermediate | Kinetic Parameter | Value | Temperature | Reference |
|---|---|---|---|---|---|
| Solvolysis | 1,4-Dimethylbicyclo[2.2.1]heptan-endo-2-ol | Rate constant (k) | ~1.5 x 10⁻⁴ s⁻¹ | -45 °C | cdnsciencepub.com |
| Degenerate Rearrangement | 2-endo-3-dimethyl cation | ΔG‡ (exo-3,2-hydride shift) | 6.6 kcal/mol | -117 °C | cdnsciencepub.com |
| Isomer Interconversion | 2-exo-3-dimethyl ⇌ 1,2-dimethyl cations | ΔG‡ | 11.9 kcal/mol | -110 °C | cdnsciencepub.com |
| Isomer Interconversion | Various dimethyl-2-norbornyl cations | ΔG‡ (Highest barriers) | 15.2 - 16.9 kcal/mol | - | cdnsciencepub.com |
Thermodynamic Considerations
The course of these reactions is also governed by thermodynamic principles. The relative stability of the potential carbocation intermediates influences the reaction pathway and the distribution of products at equilibrium. cdnsciencepub.com The formation of four-membered rings from larger rings via contraction is generally thermodynamically unfavorable due to a significant increase in ring strain. thieme-connect.de
Iv. Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful in distinguishing between the diastereomers of substituted bicyclo[2.2.1]heptane systems.
The stereochemistry of the hydroxyl group at the C2 position, whether it is in the endo (syn to the C7 bridge) or exo (anti to the C7 bridge) position, profoundly influences the chemical environment of the protons and carbons throughout the molecule. This results in distinct chemical shifts (δ) and spin-spin coupling constants (J) in both ¹H and ¹³C NMR spectra.
In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (H2) is a key diagnostic signal. Generally, the endo-proton (in an exo-alcohol) resides in a more sterically crowded environment and often appears at a different chemical shift compared to the exo-proton (in an endo-alcohol). The coupling constants between H2 and the adjacent bridgehead proton (H1) and the methylene (B1212753) protons at C3 are also stereochemically dependent. The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant, is instrumental here. For instance, the coupling constant J(H2-endo, H3-endo) is typically larger than J(H2-endo, H3-exo). researchgate.net
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for stereochemistry by identifying protons that are close in space. For an endo-alcohol, a NOESY correlation would be expected between the H2 proton and the nearby syn-proton on the C7 bridge.
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Related Dimethyl-Substituted Bicyclo[2.2.1]heptane Systems
| Carbon | Representative endo-Isomer Shift (ppm) | Representative exo-Isomer Shift (ppm) |
|---|---|---|
| C1 | 48.8 | 47.7 |
| C2 | 75.0 (approx.) | 78.0 (approx.) |
| C3 | 40.0 | 41.0 |
| C4 | 49.5 | 49.0 |
| C5 | 35.0 | 35.0 |
| C6 | 28.7 | 28.7 |
| C7 | 38.0 | 38.0 |
| syn-CH₃ (C5) | 22.0 | 22.0 |
| anti-CH₃ (C5) | 29.0 | 29.0 |
Note: Data is illustrative and based on analogous structures. Actual shifts for 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol may vary.
Determining the absolute configuration of enantiomers requires a chiral environment. In NMR spectroscopy, this is often achieved using chiral lanthanide shift reagents (LSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). researchgate.net These reagents are chiral Lewis acids that can reversibly coordinate with the Lewis basic hydroxyl group of the alcohol. numberanalytics.comlibretexts.orgslideshare.net This interaction forms transient diastereomeric complexes, which have different NMR spectra. The paramagnetic lanthanide ion induces large shifts in the resonances of nearby protons, and the magnitude of these induced shifts (Δδ) will be different for the two enantiomers, allowing for their differentiation and the determination of enantiomeric purity by integrating the separated signals. harvard.edu
The general procedure involves acquiring an initial NMR spectrum of the chiral alcohol and then adding small, successive amounts of the chiral LSR, recording a spectrum after each addition. harvard.edu The differential shifts of corresponding protons in the two enantiomers are then analyzed. While this is a well-established method, specific studies applying chiral LSRs to this compound are not prevalent in the surveyed literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular strain.
For this compound, the most prominent feature in the IR spectrum is the O-H stretching vibration of the alcohol group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region. The exact position of these bands can offer subtle clues about the endo or exo stereochemistry due to differences in intramolecular hydrogen bonding possibilities.
The rigid, strained bicyclic skeleton gives rise to a complex fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra. The vibrational frequencies associated with the C-C bond stretching and various bending modes of the bicyclo[2.2.1]heptane cage are sensitive to the strain inherent in the ring system. Raman spectroscopy is particularly useful for studying the hydrocarbon skeleton. While detailed Raman spectra for this specific compound are not widely published, studies on related bicyclic monoterpenes show characteristic bands for CH₂/CH₃ bending modes around 1440 cm⁻¹ and ring deformation modes at lower frequencies. core.ac.uknist.gov
Table 2: Typical Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1375 - 1470 | Medium |
| C-O Stretch | 1000 - 1200 | Medium-Strong |
Note: These are general expected ranges. The IR spectrum for the related ketone, 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, shows a strong C=O stretch at ~1745 cm⁻¹ due to ring strain. libretexts.org
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Cyclic alcohols like this compound undergo characteristic fragmentation pathways. azjm.org Common fragmentation includes the loss of a water molecule (M-18) and α-cleavage (the breaking of a C-C bond adjacent to the hydroxyl group). azjm.org The fragmentation of norbornanol derivatives can be complex, often involving rearrangements. libretexts.org The loss of carbon atoms 2 and 3, along with a hydrogen or methyl radical, can lead to the formation of a stable cyclopentenyl ion. chemguide.co.uk The presence of the gem-dimethyl group at C5 will influence the fragmentation, potentially leading to the loss of methyl radicals (M-15) and the formation of characteristic ions. The relative abundances of these fragment ions provide a unique fingerprint for the molecule.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₉H₁₃]⁺ | M⁺ - CH₃ |
| 122 | [C₉H₁₄]⁺ | M⁺ - H₂O |
| 97 | [C₇H₉]⁺ | Complex rearrangement/fragmentation |
| 82 | [C₆H₁₀]⁺ | Retro-Diels-Alder type fragmentation |
Note: These are predicted fragments based on the general fragmentation of bicyclic alcohols. azjm.orgchemguide.co.ukresearchgate.netgatech.edumdpi.com
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net It provides precise measurements of bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemistry, including the endo or exo configuration of the hydroxyl group and the relative positions of the methyl groups.
To perform this analysis, a suitable single crystal of this compound or one of its derivatives must be grown. oup.com The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. While X-ray crystallography has been used to determine the structures of numerous bicyclo[2.2.1]heptane derivatives, a specific crystal structure for this compound was not found in the surveyed literature. oup.comnist.govresearchgate.netunimi.it
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. dss.go.th These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, in the region of the molecule's chromophores. ORD measures the variation of optical rotation with wavelength. While the alcohol functional group itself is not a strong chromophore in the accessible UV-Vis region, its presence influences the electronic environment of the molecule. Often, the alcohol is converted to a derivative containing a suitable chromophore to facilitate analysis.
For ketones, such as the parent ketone of the title compound (5,5-dimethylbicyclo[2.2.1]heptan-2-one), the n→π* transition of the carbonyl group around 300 nm gives a characteristic Cotton effect. The sign and magnitude of this effect can often be predicted by empirical rules, such as the Octant Rule, which relates the stereochemistry of the atoms in the vicinity of the chromophore to the sign of the Cotton effect. By comparing the experimentally measured CD or ORD spectrum to that predicted for a given enantiomer, the absolute configuration can be assigned.
V. Theoretical and Computational Chemistry Applied to 5,5 Dimethylbicyclo 2.2.1 Heptan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic nature of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol. These methods model the distribution of electrons within the molecule, which is key to predicting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For bicyclic systems like this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
Researchers typically use a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or 6-311++G(d,p)) to perform these calculations. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process systematically alters the geometry to find the lowest energy conformation. For this compound, these calculations would confirm the strained bicyclic framework and determine the precise spatial orientation of the hydroxyl group and the two methyl groups at the C5 position. The steric bulk of the gem-dimethyl group significantly influences the local geometry, which can be accurately quantified by DFT.
Table 1: Representative Parameters for DFT Calculations on Bicyclic Alcohols
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Functional | B3LYP, PBE0, M06-2X | Approximation of the exchange-correlation energy. |
| Basis Set | 6-31G*, 6-311++G(d,p), cc-pVTZ | Mathematical description of atomic orbitals to construct molecular orbitals. |
| Output | Optimized Geometry | Bond lengths, bond angles, dihedral angles, and total electronic energy. |
Ab initio methods, which are based on first principles without reliance on experimental data, are also used to study bicyclic alcohols. osti.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the solution to the Schrödinger equation.
These calculations are crucial for obtaining accurate energies and analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. For this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group, while the LUMO is associated with the σ* antibonding orbitals of the C-O and C-C bonds.
Conformational Analysis and Energy Landscapes of this compound
The rigid bicyclo[2.2.1]heptane framework limits the conformational freedom of the molecule, but different stereoisomers and rotamers exist. The primary stereochemical variation arises from the position of the hydroxyl group, which can be in the exo or endo position. Further conformational isomers (rotamers) arise from the rotation around the C-O single bond.
Table 2: Illustrative Relative Energies of Bicyclic Alcohol Conformers
| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| exo-OH | Hydroxyl group is on the opposite side of the six-membered ring from the C7 bridge. | 0.00 (Reference) |
| endo-OH | Hydroxyl group is on the same side of the six-membered ring as the C7 bridge. | 0.5 - 2.0 |
Note: Values are illustrative for a typical bicyclo[2.2.1]heptan-2-ol system and can vary based on substitution and computational method.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. uomustansiriyah.edu.iq
The bicyclo[2.2.1]heptane system is classic for studying carbocation rearrangements, such as the Wagner-Meerwein rearrangement. When this compound is subjected to acidic conditions, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary carbocation. This cation is highly prone to rearrangement to form more stable tertiary cations.
Computational studies can model these complex reaction pathways step-by-step. cdnsciencepub.com For instance, the initial 5,5-dimethylbicyclo[2.2.1]heptan-2-yl cation can undergo a series of shifts, including hydride shifts (e.g., 2,6-hydride shift) and alkyl shifts (Wagner-Meerwein shifts), to interconvert between numerous isomeric cationic structures. cdnsciencepub.com Theoretical calculations can determine the activation energy barriers for each step, identifying the most favorable rearrangement pathways. These models have shown that the interconversion between dimethyl-2-norbornyl cations involves multiple sequential steps with specific, calculated energy barriers. cdnsciencepub.com
Table 3: Example of Computed Activation Energies for Cationic Rearrangement Steps
| Rearrangement Step | Description | Computed Activation Energy (AG‡, kcal/mol) |
|---|---|---|
| Wagner-Meerwein Shift | Bond migration (e.g., C1-C6 bond to C2) | ~10-15 |
| 6,2-Hydride Shift | Migration of a hydride from C6 to C2 | ~5-10 |
| 3,2-Hydride Shift | Migration of a hydride from C3 to C2 | <5 |
Note: Values are representative for dimethyl-2-norbornyl cation systems and are highly dependent on the specific isomer and computational level. Based on data from related systems. cdnsciencepub.com
Computational models can predict the reactivity and selectivity of reactions involving this compound. By analyzing the molecule's electronic structure (e.g., atomic charges, orbital shapes) and steric profile, chemists can anticipate how it will interact with various reagents.
For example, in nucleophilic additions to the corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one, the stereoselectivity of the attack (exo vs. endo) can be predicted by calculating the transition state energies for both pathways. The rigid bicyclic structure often leads to high diastereoselectivity. brookes.ac.uk The gem-dimethyl group at C5 creates a sterically hindered environment, which would be expected to direct incoming nucleophiles to the less hindered face of the carbonyl group. Similarly, the reactivity of the hydroxyl group itself can be modeled, for instance in substitution reactions, where the formation of carbocation intermediates and their subsequent reactions are governed by the principles of steric and electronic control that can be quantified computationally. brookes.ac.ukresearchgate.net
Spectroscopic Parameter Prediction and Validation Through Computational Approaches
Computational chemistry provides a powerful lens for investigating the spectroscopic properties of molecules like this compound. Through the use of theoretical models, it is possible to predict various spectroscopic parameters, which can then be validated against experimental data. This synergy between theoretical prediction and experimental observation is crucial for confirming molecular structures, understanding electronic environments, and assigning spectral features with a high degree of confidence.
The primary computational method employed for spectroscopic parameter prediction is Density Functional Theory (DFT). DFT has proven to be a robust and accurate method for calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For molecules with complex stereochemistry like bicyclo[2.2.1]heptane derivatives, computational approaches are invaluable for distinguishing between isomers and understanding the influence of substituent orientation on the spectroscopic output.
NMR Spectra Prediction and Validation
The prediction of ¹³C and ¹H NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating NMR chemical shifts. nih.govresearchgate.net This method effectively accounts for the magnetic environment of each nucleus in the molecule.
The validation process involves comparing the computationally predicted chemical shifts with experimentally measured values. A strong correlation between the calculated and experimental data serves to validate both the computational methodology and the assigned structure of the compound. For instance, DFT calculations have been successfully used to predict the ¹³C and ¹H NMR chemical shifts of various bicyclic compounds, achieving high levels of accuracy with mean absolute errors of less than 2 ppm for ¹³C and 0.2 ppm for ¹H.
Optimization of the molecular geometry of this compound using a selected DFT functional and basis set.
Calculation of the NMR shielding tensors using the GIAO method with the same or a different functional/basis set combination.
Conversion of the calculated shielding tensors to chemical shifts, typically by referencing to a standard compound like tetramethylsilane (B1202638) (TMS), which is also computationally modeled.
Comparison of the predicted chemical shifts with experimentally obtained spectra.
The following table illustrates a hypothetical comparison between experimental and calculated ¹³C NMR chemical shifts for a bicyclo[2.2.1]heptan-2-ol derivative, showcasing the typical level of agreement achieved in such studies.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 44.5 | 45.1 | -0.6 |
| C2 | 75.2 | 76.0 | -0.8 |
| C3 | 41.8 | 42.5 | -0.7 |
| C4 | 35.9 | 36.4 | -0.5 |
| C5 | 28.6 | 29.0 | -0.4 |
| C6 | 24.7 | 25.2 | -0.5 |
| C7 | 38.1 | 38.8 | -0.7 |
IR Spectra Prediction and Validation
Computational methods are also extensively used to predict the vibrational frequencies observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which can be diagonalized to yield the vibrational frequencies and their corresponding normal modes. researchgate.net
The validation of calculated IR spectra involves comparing the predicted frequencies and intensities with the experimental spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to account for systematic errors arising from the harmonic approximation used in the calculations and the limitations of the basis set. researchgate.net
For this compound, DFT calculations would predict the characteristic vibrational modes, including the O-H stretch, C-H stretches (from the bicyclic framework and methyl groups), and various bending and rocking motions. The comparison with an experimental IR spectrum would allow for a detailed assignment of the observed absorption bands.
The table below provides an example of how predicted and experimental vibrational frequencies for a related bicyclic alcohol might be compared.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3455 | O-H stretch |
| ν(C-H) | 2955 | 2960 | CH₃ asymmetric stretch |
| ν(C-H) | 2870 | 2875 | CH₃ symmetric stretch |
| δ(C-H) | 1460 | 1465 | CH₂ scissoring |
| ν(C-O) | 1050 | 1055 | C-O stretch |
Vi. Applications of 5,5 Dimethylbicyclo 2.2.1 Heptan 2 Ol in Complex Organic Synthesis
Role as a Stereodefined Building Block in Multi-Step Syntheses
The intrinsic chirality and conformational rigidity of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol and its derivatives make them excellent stereodefined building blocks in multi-step organic syntheses. The bicyclic structure serves as a scaffold to control the three-dimensional arrangement of atoms in subsequent synthetic transformations.
A key application of this compound is as a chiral auxiliary, where its stereocenters influence the stereochemical outcome of a reaction, only to be removed later in the synthetic sequence. For instance, camphor-derived auxiliaries, which share the same bicyclic core, have been effectively used in reactions like the Darzens reaction to produce glycidic esters with high diastereoselectivity. researchgate.net The bulky and rigid nature of the bicyclo[2.2.1]heptane skeleton effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite face and thereby controlling the formation of new stereocenters.
Furthermore, derivatives such as (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol are utilized as chiral building blocks in their own right. The presence of both a hydroxyl and a thiol group on this rigid framework provides two distinct points for further functionalization, allowing for the construction of complex molecules with a high degree of stereochemical control. The predictable spatial orientation of these functional groups, dictated by the bicyclic system, is crucial for the successful synthesis of intricate target molecules.
Precursor to Structurally Diverse Bicyclic and Polycyclic Compounds
This compound serves as a versatile starting material for the synthesis of a wide array of other bicyclic and polycyclic compounds. The hydroxyl group can be readily oxidized to the corresponding ketone, 5,5-dimethylbicyclo[2.2.1]heptan-2-one, which opens up a different set of chemical transformations.
One of the significant pathways for structural diversification involves skeletal rearrangements. The bicyclo[2.2.1]heptane system is known to undergo Wagner-Meerwein rearrangements under certain conditions, leading to the formation of different bicyclic frameworks. For example, the reaction of camphene (B42988), a structurally related compound, with benzenesulfonamide (B165840) and N-bromosuccinimide leads to a rearranged bicyclic sulfonamide derivative. researchgate.net Such rearrangements can be strategically employed to access novel and complex polycyclic architectures that would be challenging to synthesize through other means.
Moreover, the bicyclo[2.2.1]heptane framework can be expanded or elaborated to form larger polycyclic systems. Methodologies have been developed for the synthesis of bicyclo[3.3.1]nonane derivatives, which can sometimes be accessed from bicyclo[2.2.1]heptane precursors. rsc.org These transformations often involve a series of bond-forming and bond-breaking steps that build upon the initial bicyclic core. A patent describes the hydration of 5,5-dimethylbicyclo[2.2.1]hept-2-ene to yield this compound, a process that underscores the accessibility of this alcohol for further synthetic manipulations. google.com
Intermediate in the Synthesis of Natural Product Frameworks (Excluding Biological Activity)
The structural motifs present in this compound are reminiscent of those found in a variety of natural products, particularly in the realm of terpenes. Consequently, this compound and its close relatives are valuable intermediates in the total synthesis of natural product frameworks. Camphor (B46023), a ketone with the same carbon skeleton, is a well-established chiral starting material in natural product synthesis. mdpi.com
The rigid bicyclo[2.2.1]heptane core can be elaborated to construct more complex polycyclic systems found in nature. For instance, related bicyclic compounds have been utilized in the synthesis of triquinane sesquiterpenes, which are characterized by a fused three-cyclopentane-ring system. researchgate.net The synthesis of building blocks for sandalwood oil, which includes complex sesquiterpenes, has also been explored from starting materials containing similar bicyclic structures. google.comgoogle.com
The strategic disassembly or rearrangement of the bicyclo[2.2.1]heptane framework can also provide access to different carbocyclic cores. For example, derivatives of bicyclo[2.2.1]hept-5-en-2-one have been used as precursors for substituted cyclopentanones, which are key synthons for molecules like secosteroids. kirj.ee The ability to transform the bicyclic structure into various natural product backbones highlights its utility as a versatile synthetic intermediate.
Application in the Development of New Catalytic Systems or Ligands (Excluding Specific Catalytic Performance Data)
The chiral environment provided by the bicyclo[2.2.1]heptane skeleton has been extensively exploited in the development of new catalytic systems, particularly for asymmetric catalysis. Derivatives of this compound are used to synthesize chiral ligands that can coordinate to a metal center, creating a chiral catalyst capable of inducing enantioselectivity in chemical reactions.
A significant area of application is in the synthesis of chiral phosphine (B1218219) ligands. uni-muenchen.debeilstein-journals.org These ligands are crucial in many transition-metal-catalyzed reactions. The synthesis often involves the functionalization of the bicyclo[2.2.1]heptane core to introduce phosphine groups. The rigid and well-defined structure of the backbone holds the phosphine moieties in a specific spatial arrangement, which is key to creating an effective chiral pocket around the metal center. sci-hub.seescholarship.orguni-muenchen.de
Beyond phosphine ligands, other types of chiral catalysts and ligands have been developed from related structures. For example, bifunctional phase-transfer organocatalysts have been synthesized from camphor. mdpi.com Additionally, pinene-based tridentate Schiff bases have been prepared and complexed with copper to form chiral catalysts. researchgate.net The development of these catalytic systems relies on the predictable stereochemistry and conformational stability of the bicyclic framework to impart chirality to the catalytic process.
Design and Synthesis of Advanced Organic Materials Precursors
The carbon skeleton of this compound is also a valuable building block for the synthesis of precursors for advanced organic materials. The unique, rigid, and bulky nature of the bicyclo[2.2.1]heptane unit can impart desirable properties such as thermal stability and high glass transition temperatures to polymers.
A direct application in this area is the use of the corresponding alkene, 5,5-dimethylbicyclo[2.2.1]hept-2-ene, as a monomer in ring-opening metathesis polymerization (ROMP). Research has shown that this monomer can be polymerized using a metathesis catalyst to produce a high-trans, isotactic polymer. rsc.org The stereoregularity of the resulting polymer is influenced by the catalyst system and reaction conditions.
More broadly, bicyclic and cage compounds are recognized for their potential as monomers in the synthesis of various polymers, including polyamides and polyolefins, as well as components in epoxy resins. nasa.gov The incorporation of the rigid bicyclic structure into a polymer backbone can significantly alter the material's physical and mechanical properties. Therefore, this compound, as a precursor to the corresponding alkene monomer, plays a role in the design and synthesis of new polymers with tailored characteristics.
Vii. Synthesis and Chemical Properties of Derivatives and Analogs of 5,5 Dimethylbicyclo 2.2.1 Heptan 2 Ol
Synthesis of Positional and Stereoisomers with Modified Alkyl Substitutions
The preparation of positional and stereoisomers of the core bicyclo[2.2.1]heptane skeleton is achieved through various synthetic strategies, often starting from a corresponding ketone. The addition of organometallic reagents to bicyclic ketones is a common and effective method for generating tertiary alcohol analogs with diverse alkyl or aryl substitutions.
Detailed research findings demonstrate the synthesis of numerous analogs:
Addition of Organolithium Reagents: The synthesis of 3-endo-ethyl-2-exo-,3-dimethylbicyclo[2.2.1]heptan-2-ol has been accomplished by reacting 3-endo-ethyl,3-methylbicyclo[2.2.1]heptan-2-one with methyllithium (B1224462) in THF. google.com Similarly, treating 3,3-diethylbicyclo[2.2.1]heptan-2-one with ethyllithium (B1215237) yields 2-exo-ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol. google.com
Coupling with Aryl Derivatives: A series of 2-(substituted-phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs have been synthesized by coupling fenchone (B1672492) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) with various substituted resorcinols and phenols. mdpi.com For example, the reaction with 1,3-dimethoxy-5-methylbenzene produces 2-(2′,6′-dimethoxy-4′-methylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. mdpi.com
Tandem Cyclization/Rearrangement: Functionalized bicyclo[2.2.1]heptanones, which are precursors to the alcohol analogs, can be synthesized via a tandem Diels-Alder/rearrangement sequence. For instance, the reaction of acrolein and various 1,3-butadienes in the presence of a Lewis acid like methylaluminum dichloride (MeAlCl₂) can yield products such as 6-ethyl-1-methylbicyclo[2.2.1]heptan-2-one. acs.org
Thermal Rearrangements: The thermal isomerization of related bicyclic systems can also lead to the formation of these structures. For example, the pyrolysis of α-pinene epoxide, through a Wagner-Meerwein rearrangement, can generate 1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol. researchgate.net
| Precursor Compound | Reagents | Product Isomer/Analog | Reference |
|---|---|---|---|
| 3-endo-ethyl,3-methylbicyclo[2.2.1]heptan-2-one | Methyllithium, THF | 3-endo-ethyl-2-exo-,3-dimethylbicyclo[2.2.1]heptan-2-ol | google.com |
| Fenchone | 1,3-dimethoxy-5-methylbenzene, n-BuLi | 2-(2′,6′-dimethoxy-4′-methylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | mdpi.com |
| Acrolein + 1,3-hexadiene | MeAlCl₂ | 6-ethyl-1-methylbicyclo[2.2.1]heptan-2-one (precursor) | acs.org |
| α-Pinene Epoxide | Heat (Pyrolysis) | 1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol | researchgate.net |
Preparation of Derivatives with Varying Functionalization (e.g., Ethers, Esters, Amines)
The hydroxyl group of 5,5-dimethylbicyclo[2.2.1]heptan-2-ol and its analogs is a versatile handle for introducing other functional groups, leading to the creation of diverse libraries of derivatives.
Ester Derivatives: Esterification is a straightforward functionalization. For instance, ester derivatives of (-)-borneol (B1667373) ((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol), an analog of the title compound, have been synthesized, such as (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl-3′,4′,5′-trimethoxy benzoate (B1203000) and (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl benzoate. mdpi.com
Amine Derivatives: The conversion to amines or amino alcohols is crucial for many applications. Asymmetric synthesis has utilized (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, derived from (+)-camphor, as a chiral building block. researchgate.net Furthermore, camphor-derived 1,3-diamines have been synthesized and subsequently converted into quaternary ammonium (B1175870) salts, demonstrating a pathway to complex amine functionalization. mdpi.com
Oxidation to Ketones: The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. For example, 7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be oxidized to 7,7-dimethylbicyclo[2.2.1]heptan-2-one using sodium dichromate and sulfuric acid in ether. thieme-connect.de This reaction is a common step in the synthesis of many derivatives. thieme-connect.de
| Starting Alcohol | Reagents/Process | Derivative Class | Example Product | Reference |
|---|---|---|---|---|
| (-)-Borneol | Benzoic Acid derivative | Ester | (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl benzoate | mdpi.com |
| (+)-Camphor | Multi-step synthesis | Amino Alcohol | (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | researchgate.net |
| 7,7-dimethylbicyclo[2.2.1]heptan-2-ol | Na₂Cr₂O₇, H₂SO₄, Et₂O | Ketone | 7,7-dimethylbicyclo[2.2.1]heptan-2-one | thieme-connect.de |
Comparative Reactivity Studies of Substituted Bicyclo[2.2.1]heptan-2-ol Derivatives
Comparative studies on the reactivity of substituted bicyclo[2.2.1]heptan-2-ol derivatives provide critical data on how steric and electronic factors govern chemical transformations. The rigid framework allows for clear dissection of these effects.
A key point of comparison is the reactivity of the exo versus the endo diastereomers. The exo isomer, where the hydroxyl group is oriented away from the one-carbon bridge, is generally less sterically hindered and thus more reactive in many cases.
Studies comparing Bicyclo[2.2.1]hept-5-en-2-ol with its more sterically bulky analog, Borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol), in reactions like acetylation and oxidation highlight these differences. The presence of the three methyl groups in borneol significantly slows down reactions at the C2 hydroxyl group compared to the unsubstituted parent alcohol.
| Reaction Type | Substrate | Comparative Reactivity Observation | Reference |
|---|---|---|---|
| Acetylation | Exo-Bicyclo[2.2.1]hept-5-en-2-ol | Reacts approximately twice as fast as the endo isomer. | |
| Acetylation | Borneol | Slower reaction rate compared to Bicyclo[2.2.1]hept-5-en-2-ol due to increased steric bulk from methyl groups. | |
| Swern Oxidation | Bicyclo[2.2.1]heptan-2-ol Derivatives | Readily oxidized to the corresponding ketone (e.g., camphor (B46023) from isoborneol). | thieme-connect.de |
Structure-Reactivity Relationships in the this compound Class
The relationship between the three-dimensional structure of these compounds and their chemical reactivity is a cornerstone of their study. The reactivity is primarily dictated by a combination of steric hindrance and electronic effects inherent to the bridged-ring system.
Steric Effects: The rigid conformation of the bicyclo[2.2.1]heptane skeleton creates distinct steric environments for substituents. As noted, the exo position at C2 is less hindered than the endo position, which is shielded by the C7 bridge and the C5/C6 hydrogens. This steric difference directly impacts reaction rates, with reagents having easier access to the exo face. The addition of substituents, such as the gem-dimethyl group at C5 in the title compound or the additional methyl groups in borneol and fenchol (B156177) analogs, further increases steric bulk, modulating reactivity at nearby centers. mdpi.com
Electronic Effects: Beyond simple sterics, electronic effects transmitted through the bicyclic framework are significant. In the corresponding ketones, the carbonyl group can exert a powerful influence. For example, studies on the mass spectral fragmentation of related bicyclic ketones suggest homoconjugated participation of the oxo group, indicating electronic interaction between non-adjacent parts of the molecule. thieme-connect.de This through-space or through-bond interaction can stabilize intermediates and influence the regioselectivity and stereoselectivity of reactions occurring elsewhere on the scaffold.
Viii. Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For bicyclic compounds like 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol, the integration of flow chemistry presents a significant opportunity to develop more efficient, safer, and scalable synthetic processes. arxiv.orgrsc.org
Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing. arxiv.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. For the synthesis of complex structures like bicyclic alcohols, flow chemistry can lead to improved yields, higher purity, and reduced reaction times.
Future research will likely focus on developing continuous-flow syntheses for this compound and its derivatives. This could involve the adaptation of known batch reactions, such as the hydration of 5,5-dimethylbicyclo[2.2.1]hept-2-ene, into a continuous process. mdpi.com Furthermore, the use of immobilized catalysts and reagents within flow reactors can facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the synthesis. The development of such methods aligns with the broader goals of green chemistry by minimizing waste and energy consumption. rsc.org
Exploration of Novel Catalytic Transformations Mediated by Bicyclo[2.2.1]heptane Derivatives
The unique stereochemical properties of the bicyclo[2.2.1]heptane framework make its derivatives, such as this compound, attractive candidates for use as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.gov The rigid structure can impart a high degree of stereocontrol in catalytic transformations.
Emerging research is focused on the design and synthesis of novel chiral ligands and organocatalysts derived from the bicyclo[2.2.1]heptane scaffold. For instance, amino alcohol derivatives of bicyclo[2.2.1]heptane have been used as catalysts in asymmetric reactions. researchgate.netyoutube.com Future work will likely explore the catalytic potential of derivatives of this compound in a variety of transformations, including:
Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands derived from bicyclic alcohols could be employed in transition metal-catalyzed asymmetric hydrogenations.
Enantioselective Addition Reactions: The hydroxyl group of this compound can be used as a directing group or a precursor to a catalytic moiety for enantioselective additions to carbonyls and imines.
Palladium-Catalyzed Cross-Coupling Reactions: Bicyclo[2.2.1]heptane derivatives have been utilized in palladium-catalyzed reactions, and new ligands based on the 5,5-dimethyl substituted scaffold could offer unique reactivity and selectivity. nih.gov
The development of new catalytic systems based on this scaffold will expand the toolkit of synthetic chemists for the construction of complex chiral molecules.
| Catalytic Application | Bicyclo[2.2.1]heptane Derivative Type | Potential Transformation |
| Asymmetric Catalysis | Chiral Ligands, Organocatalysts | Enantioselective synthesis |
| Palladium Catalysis | Ligands for cross-coupling | C-C and C-heteroatom bond formation |
| Organocatalysis | Amino alcohol derivatives | Asymmetric additions, reductions |
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques, particularly in-situ and operando spectroscopy, are powerful tools for monitoring chemical reactions in real-time. nih.govarxiv.orgmdpi.com
For reactions involving this compound and its derivatives, these techniques can provide invaluable insights into:
Reaction Intermediates: Identifying and characterizing transient intermediates can help elucidate complex reaction pathways.
Kinetic Profiles: Real-time monitoring allows for the precise determination of reaction rates and the influence of various parameters on the reaction kinetics.
Catalyst Behavior: In catalytic reactions, operando spectroscopy can reveal the structure of the active catalyst and how it changes under reaction conditions. arxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the stereochemistry and conformation of bicyclo[2.2.1]heptane derivatives. nih.govacs.org Future research will likely see the increased application of advanced NMR techniques, such as rapid-injection NMR and flow NMR, to study the dynamics of reactions involving these bicyclic systems. nih.gov Combining spectroscopic data with computational modeling will provide a comprehensive picture of the reaction landscape.
| Spectroscopic Technique | Information Gained | Relevance to Bicyclic Chemistry |
| In-situ FTIR/Raman | Vibrational modes of reacting species | Monitoring functional group transformations |
| Operando Spectroscopy | Catalyst structure under reaction conditions | Understanding catalyst activation and deactivation |
| Advanced NMR | Stereochemistry, conformation, kinetics | Elucidating reaction mechanisms and stereochemical outcomes |
Machine Learning and AI Applications in Predicting Reactivity and Designing Novel Syntheses for Bicyclic Systems
The intersection of data science and chemistry is opening up new frontiers in chemical research. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict chemical reactivity, design novel synthetic routes, and accelerate the discovery of new molecules with desired properties. youtube.comnih.gov
For complex scaffolds like bicyclo[2.2.1]heptane, ML models can be trained on existing reaction data to:
Predict Reaction Outcomes: Forecast the products and yields of reactions involving new bicyclic substrates or reagents.
Optimize Reaction Conditions: Identify the optimal set of conditions (catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.
Design Novel Synthetic Pathways: Propose new, efficient routes to target bicyclic molecules, including this compound. nih.gov
Predict Stereoselectivity: Develop models that can accurately predict the enantiomeric or diastereomeric excess of asymmetric reactions involving chiral bicyclic compounds. arxiv.orgresearchgate.netarxiv.orgnih.govrsc.org
The development of accurate predictive models relies on the availability of large, high-quality datasets. Future efforts will likely involve the creation of curated databases of reactions involving bicyclic systems to train more sophisticated ML algorithms. The application of AI in this area has the potential to significantly reduce the time and resources required for synthetic route development and catalyst optimization. nih.govrsc.orgresearchgate.net
Expanding the Library of Bicyclo[2.2.1]heptane Scaffolds for Fundamental Chemical Exploration
While this compound represents a specific and valuable member of the bicyclo[2.2.1]heptane family, there is immense potential in expanding the library of related scaffolds to explore new areas of chemical space. nih.gov Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse molecules from a common starting material or scaffold. nih.govnih.govcam.ac.ukrsc.org
Future research will focus on the development of novel synthetic methodologies to access a wide range of functionalized bicyclo[2.2.1]heptane derivatives. nih.govnih.govacs.orgacs.org This includes:
Late-Stage Functionalization: Developing methods to selectively introduce new functional groups onto the bicyclo[2.2.1]heptane core at a late stage of the synthesis.
Novel Cycloaddition Strategies: Exploring new dienes and dienophiles in Diels-Alder reactions to create novel bicyclic and polycyclic architectures. nih.govacs.org
Ring-Distortion and Rearrangement Reactions: Utilizing the inherent strain of the bicyclic system to drive novel rearrangements and ring-opening reactions, leading to unique molecular frameworks.
The creation of diverse libraries of bicyclo[2.2.1]heptane derivatives will provide a rich source of new molecules for screening in drug discovery, materials science, and catalysis. mdpi.comnih.gov The exploration of this expanded chemical space is likely to uncover new and unexpected properties and applications for this versatile class of compounds.
Q & A
Basic: What are the common synthetic routes for preparing 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol, and what key reaction conditions influence yield?
Answer:
Synthesis typically involves bicyclic framework construction via cycloaddition (e.g., Diels-Alder) followed by functional group introduction. For example:
- Cycloaddition : The bicyclic core is formed using dienes and dienophiles under controlled temperatures (e.g., 80–120°C) .
- Reduction/Substitution : Post-cyclization steps may include stereoselective reduction of ketones (e.g., LiAlH₄) or substitution reactions to introduce hydroxyl/methyl groups .
- Favorskii Rearrangement : Ring-contraction methods from norbornane derivatives (e.g., camphor) can yield 5,5-dimethyl analogs under acidic or thermal conditions .
Key Conditions : Temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) critically impact regioselectivity and yield.
Advanced: How does the stereochemistry of this compound affect its reactivity in cycloaddition or rearrangement reactions?
Answer:
The rigid bicyclic structure imposes steric constraints, influencing reaction pathways:
- Endo vs. Exo Selectivity : Steric hindrance from the 5,5-dimethyl groups favors endo transition states in Diels-Alder reactions, altering product distributions .
- Rearrangement Dynamics : During pyrolysis (300–500°C), the stereochemistry of the hydroxyl group affects decomposition pathways. For example, endo configurations may stabilize intermediates, reducing side-product formation .
- Stereoelectronic Effects : The hydroxyl group’s orientation modulates hydrogen bonding with catalysts, impacting enantioselectivity in asymmetric syntheses .
Basic: What spectroscopic methods are most effective for characterizing this compound, and what spectral features are diagnostic?
Answer:
- IR Spectroscopy : The hydroxyl stretch (3200–3600 cm⁻¹) and C-O vibration (1050–1150 cm⁻¹) confirm alcohol functionality. Bicyclic C-H bending (700–800 cm⁻¹) is also distinctive .
- NMR :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for C₉H₁₆O) and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) aid structural confirmation .
Advanced: In pyrolysis studies of related bicyclic alcohols, how do varying temperature conditions lead to divergent product distributions?
Answer:
Pyrolysis (400–600°C) of bicyclic alcohols generates products via retro-Diels-Alder, dehydration, or ring-opening pathways:
- Low Temperatures (300–400°C) : Dehydration dominates, yielding alkenes (e.g., 5,5-dimethylnorbornene) .
- High Temperatures (>500°C) : Ring contraction or fragmentation occurs, producing smaller cyclic or acyclic hydrocarbons (e.g., bicyclo[2.1.1]hexane derivatives) .
Data Contradictions : Discrepancies in product ratios between studies may arise from impurities, heating rate variations, or detector sensitivity limits. Replicating conditions with controlled atmospheres (e.g., inert gas) minimizes artifacts .
Basic: What are the primary challenges in achieving regioselective functionalization of this compound?
Answer:
- Steric Hindrance : The 5,5-dimethyl groups shield bridgehead carbons, limiting nucleophilic/electrophilic attacks. Using bulky reagents (e.g., LDA) or directing groups (e.g., boronate esters) can improve selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the hydroxyl group, while non-polar solvents favor alkylation at less hindered positions .
Advanced: How do steric and electronic effects of the 5,5-dimethyl groups influence the compound’s hydrogen bonding and solubility?
Answer:
- Hydrogen Bonding : The hydroxyl group participates in intermolecular H-bonding, but steric bulk from methyl groups reduces solvent accessibility, lowering solubility in polar solvents (e.g., water) .
- Lipophilicity : Increased hydrophobicity (logP ~2.5) enhances solubility in organic solvents (e.g., dichloromethane), making it suitable for reactions requiring anhydrous conditions .
Basic: What biological activities are documented for bicyclo[2.2.1]heptan-2-ol derivatives, and how might 5,5-dimethyl substitution modulate these effects?
Answer:
- Enzyme Inhibition : Analogous compounds (e.g., 5-aminobicyclo derivatives) act as GABA receptor modulators or kinase inhibitors .
- Structural Impact : The 5,5-dimethyl groups may enhance binding affinity by filling hydrophobic pockets in target proteins while reducing metabolic degradation .
Advanced: When encountering contradictory data in synthesis or characterization, what methodological approaches resolve discrepancies?
Answer:
- Cross-Validation : Compare results across multiple techniques (e.g., XRD for crystallinity, GC-MS for purity) .
- Computational Modeling : DFT calculations predict thermochemical pathways (e.g., activation energies for pyrolytic decomposition) to reconcile experimental observations .
- Controlled Replication : Standardize reaction conditions (e.g., heating rates, catalyst loading) to isolate variables causing contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
